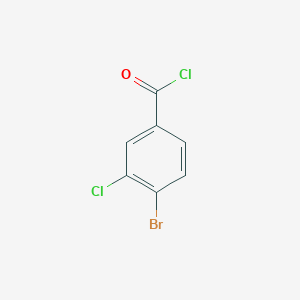

4-Bromo-3-chlorobenzoyl chloride

Description

Significance of Halogenated Benzoyl Chlorides as Key Synthetic Building Blocks in Organic Synthesis

The introduction of halogen atoms into an organic molecule is a frequently employed strategy in the synthesis of a wide array of compounds, including natural products, pharmaceuticals, and agrochemicals. rsc.org Halogens are valuable as leaving groups in nucleophilic substitution and cross-coupling reactions, and they also play a crucial role in defining the physicochemical properties of bioactive molecules and various materials. rsc.org Consequently, halogenation is often a critical initial step in complex synthetic routes. rsc.org

Halogenated benzoyl chlorides, in particular, are considered activated derivatives of their corresponding benzoic acids and are widely utilized as valuable building blocks. nih.gov Their heightened reactivity makes them ideal precursors for creating a diverse range of more complex molecules. The presence of halogens on the aromatic ring can also influence the reactivity and selectivity of subsequent transformations, offering chemists a greater degree of control over the synthetic outcome.

Overview of Electrophilic Acylating Agents in Modern Synthetic Strategies

Acylation reactions, which involve the addition of an acyl group (R-C=O) to a substrate, are fundamental processes in organic chemistry. libretexts.org The compound that provides the acyl group is known as the acylating agent. libretexts.org Acyl halides, such as benzoyl chlorides, are among the most common and reactive acylating agents. libretexts.org

A cornerstone of modern synthetic strategy is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. libretexts.org This reaction is pivotal for the synthesis of complex molecules, including those with pharmaceutical and material science applications. rsc.org In this reaction, the acyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride, to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. libretexts.org The reactivity of the acylating agent in these reactions can be finely tuned by the substituents present on the benzoyl chloride. sci-hub.se

Contextualization of 4-Bromo-3-chlorobenzoyl chloride within Substituted Benzoyl Chloride Chemistry

The reactivity of a substituted benzoyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the benzoyl chloride more reactive towards nucleophiles. acs.org

In the case of this compound, both the bromine and chlorine atoms are halogens, which are known to be electron-withdrawing groups through their inductive effect. This inductive withdrawal of electron density from the aromatic ring and, by extension, from the carbonyl group, increases the partial positive charge on the carbonyl carbon. This makes this compound a highly reactive electrophilic acylating agent. The relative mobility of halogens in nucleophilic substitution reactions at a carbonyl group generally follows the order F < Cl < Br. rsc.org This suggests that the chlorine atom is a better leaving group from the acyl moiety than a fluorine would be, and bromine is even more so. However, in the context of the aromatic ring, both halogens primarily exert an electronic influence on the reactivity of the acyl chloride group.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 21900-32-3 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| Melting Point | 58-60 °C |

| Appearance | Powder |

Table 1: Physicochemical Properties of this compound. bldpharm.comuni.lunih.gov

Scope and Primary Research Areas for this compound in Academic Studies

The specific substitution pattern of this compound lends itself to particular applications in academic and industrial research. Its high reactivity and the presence of two different halogen atoms on the aromatic ring allow for selective and sequential functionalization.

One notable area of research is in the synthesis of complex heterocyclic compounds. For instance, this compound has been utilized as a starting material in the synthesis of fused heterocyclic derivatives that act as S1P modulators, which have potential therapeutic applications. google.com

Furthermore, this compound serves as a key intermediate in the synthesis of other complex organic molecules with potential pharmacological relevance. An example is the synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide, a compound that has been investigated for its potential anti-inflammatory and antimicrobial activities. evitachem.com The synthesis of this molecule highlights the utility of this compound in constructing intricate molecular frameworks. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFADALRZHTONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-32-3 | |

| Record name | 4-bromo-3-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chlorobenzoyl Chloride

Routes from Substituted Benzoic Acids

The conversion of 4-bromo-3-chlorobenzoic acid to its corresponding acyl chloride is a common and effective strategy. This transformation can be accomplished using several chlorinating agents, each with its own set of reaction conditions and efficiencies.

Carboxylic Acid Chlorination with Thionyl Chloride (SOCl₂)

The use of thionyl chloride (SOCl₂) is a well-established method for the synthesis of acyl chlorides from carboxylic acids. In this reaction, 4-bromo-3-chlorobenzoic acid is treated with an excess of thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to yield the desired 4-bromo-3-chlorobenzoyl chloride, sulfur dioxide, and hydrogen chloride gas. The reaction is typically carried out under reflux conditions to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution. Due to the gaseous nature of the byproducts, they are easily removed from the reaction mixture, simplifying the purification of the final product.

Carboxylic Acid Chlorination with Oxalyl Chloride ((COCl)₂) and Catalytic Systems (e.g., DMF)

Oxalyl chloride, in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride for the preparation of this compound. This method is particularly advantageous when dealing with sensitive functional groups that might not be stable under the harsher conditions of thionyl chloride. The reaction mechanism involves the initial formation of the Vilsmeier reagent from oxalyl chloride and DMF. This reagent then activates the carboxylic acid, leading to the formation of the acyl chloride. The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous and readily removed, facilitating product isolation. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or toluene (B28343), at or below room temperature.

| Reagent System | Catalyst | Typical Solvent | Temperature | Key Advantages |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Neat or high-boiling inert solvent | Reflux | Gaseous byproducts, cost-effective |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane, Toluene | Room Temperature | Milder conditions, clean reaction |

Alternative Acyl Chlorination Reagents and Optimized Conditions

Beyond thionyl chloride and oxalyl chloride, other reagents can be employed for the synthesis of this compound. For instance, phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents. When using PCl₅, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. With PCl₃, phosphorous acid is formed as a byproduct. The choice of reagent can be influenced by the desired reaction conditions and the ease of separation of the product from the byproducts. Optimized conditions often involve careful control of the reaction temperature and the stoichiometric ratio of the reactants to maximize yield and minimize the formation of impurities.

Chlorination of Substituted Benzaldehydes

An alternative synthetic approach involves the direct chlorination of 4-bromo-3-chlorobenzaldehyde (B169199). This method transforms the aldehyde functional group into an acyl chloride.

Radical Initiated Chlorination Processes

The conversion of 4-bromo-3-chlorobenzaldehyde to this compound can be achieved through a radical-initiated chlorination process. This typically involves the use of a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile). The reaction is usually carried out in an inert solvent under UV irradiation or at elevated temperatures to promote the formation of chlorine radicals. These radicals then abstract the aldehydic hydrogen, leading to the formation of an acyl radical, which subsequently reacts with a chlorine source to yield the final acyl chloride.

Catalytic Chlorination Approaches (e.g., Iron(III) chloride)

Catalytic methods for the chlorination of 4-bromo-3-chlorobenzaldehyde offer an alternative to radical-initiated processes. Lewis acids, such as iron(III) chloride (FeCl₃), can catalyze the reaction. In this approach, the aldehyde is treated with a chlorinating agent in the presence of a catalytic amount of the Lewis acid. The catalyst activates the aldehyde, facilitating the nucleophilic attack of a chloride ion. This method can sometimes offer better selectivity and milder reaction conditions compared to radical-based approaches.

| Starting Material | Reagent/Catalyst | Reaction Type | Key Features |

| 4-bromo-3-chlorobenzaldehyde | Cl₂ or SO₂Cl₂ / Radical Initiator | Radical Chlorination | Requires initiation (UV light or heat) |

| 4-bromo-3-chlorobenzaldehyde | Chlorinating Agent / Iron(III) chloride | Catalytic Chlorination | Lewis acid catalysis, potentially milder |

Multi-step Synthetic Pathways to the this compound Scaffold

Regioselective Halogenation Strategies

The primary challenge in synthesizing the this compound scaffold is the precise installation of the bromine and chlorine atoms onto the benzene (B151609) ring at the correct positions relative to each other. The principles of electrophilic aromatic substitution and the directing effects of existing substituents are paramount in these strategies.

A common and effective precursor for this scaffold is 4-bromo-3-chlorotoluene. prepchem.comchemicalbook.com The synthesis of this intermediate highlights a typical regioselective strategy:

Starting Material Selection : A logical starting point is a monosubstituted toluene, such as 3-chlorotoluene (B144806). The methyl group (-CH₃) is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator.

Electrophilic Aromatic Substitution : When 3-chlorotoluene undergoes bromination, the directing effects of both the chloro and methyl groups influence the position of the incoming bromine atom. The methyl group directs to the ortho (2 and 6) and para (4) positions. The chloro group directs to its ortho (2 and 4) and para (6) positions. The position most strongly activated and sterically accessible is position 4, leading to the desired product, 4-bromo-3-chlorotoluene.

Alternative pathways could start from other isomers, but may face challenges with regioselectivity, leading to mixtures of products that require difficult separations. For instance, the chlorination of benzoyl chloride itself can be controlled to favor the meta-isomer by using a specific ferric halide-iodine co-catalyst system at temperatures below 50°C. google.com This demonstrates how catalyst and condition selection are crucial for directing halogenation.

Table 1: Illustrative Regioselective Halogenation Strategies

| Starting Material | Reagent(s) | Key Directing Group(s) | Major Product |

| 3-Chlorotoluene | Br₂, FeBr₃ | -CH₃ (ortho, para) & -Cl (ortho, para) | 4-Bromo-3-chlorotoluene |

| p-Acetotoluidide | Acetic acid, HCl, NaClO₃; then Diazotization & CuBr/HBr | N/A (Multi-step transformation) | 4-Bromo-3-chlorotoluene chemicalbook.com |

| Benzoyl Chloride | Cl₂, FeCl₃/I₂ | -COCl (meta) | m-Chlorobenzoyl chloride google.com |

Functional Group Interconversion in Precursors

Once the 4-bromo-3-chloro substituted benzene ring is assembled, the next critical phase is the conversion of the existing functional group into the target acyl chloride moiety. This typically involves the oxidation of a methyl group to a carboxylic acid, followed by chlorination.

Oxidation to Carboxylic Acid : The precursor 4-bromo-3-chlorotoluene, synthesized via regioselective halogenation, can be oxidized to form 4-bromo-3-chlorobenzoic acid. prepchem.com This transformation is commonly achieved using strong oxidizing agents. For related substituted toluenes, potassium permanganate (B83412) (KMnO₄) is a frequently used reagent for converting the robust methyl group into a carboxylic acid. quora.comquora.com

Conversion to Acyl Chloride : The final step is the conversion of the 4-bromo-3-chlorobenzoic acid into this compound. This is a standard transformation in organic synthesis. A widely used and effective reagent for this purpose is thionyl chloride (SOCl₂). wipo.intgoogle.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, which converts the carboxylic acid into the more reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. Other reagents such as oxalyl chloride or phosphorus pentachloride can also accomplish this conversion.

Table 2: Reagents for Functional Group Interconversion

| Precursor | Target Functional Group | Reagent(s) | Reaction Type |

| 4-Bromo-3-chlorotoluene | -COOH (Carboxylic Acid) | KMnO₄ / H₂O, Heat | Side-chain Oxidation quora.comquora.com |

| 4-Bromo-3-chlorobenzoic acid | -COCl (Acyl Chloride) | Thionyl Chloride (SOCl₂) | Acyl Chlorination google.com |

| 2-Chloro-5-bromobenzoic acid | -COCl (Acyl Chloride) | Thionyl Chloride (SOCl₂) | Acyl Chlorination wipo.intgoogle.com |

Synthetic Process Optimization and Scalability Considerations for this compound Productionwipo.int

Moving a synthetic route from a laboratory setting to large-scale industrial production requires significant optimization to ensure the process is efficient, cost-effective, robust, and safe. For a compound like this compound, this involves a detailed analysis of each step of the synthesis.

Key areas of focus for optimization and scale-up include:

Catalyst Efficiency : In steps involving catalysis, such as halogenation, optimizing the catalyst system is critical. This can involve moving from a single-component catalyst to a more active co-catalyst system, as seen in the use of ferric chloride-iodine to improve regioselectivity in chlorination reactions. google.com For other types of reactions, process development often focuses on reducing the loading of expensive catalysts, such as palladium, which improves the economic viability and simplifies product purification by minimizing heavy metal contamination. acs.org

Reaction Conditions : Minor changes in reaction conditions can have a major impact on scale-up. Temperature control is essential for managing reaction rates and minimizing the formation of impurities. google.com Solvent choice and volume are also critical parameters; reducing solvent volumes can increase reactor throughput and decrease waste, but may also create challenges with mixing and heat transfer. acs.org

Process Intensification : Strategies such as "telescoping" or creating one-pot processes, where multiple reaction steps are performed in the same reactor without isolating intermediates, can dramatically improve efficiency. scale-up.comacs.org This reduces processing time, minimizes material losses during transfers and purifications, and lowers solvent usage.

Downstream Processing : The isolation and purification of the final product are crucial aspects of scalability. The development of robust crystallization processes is often key to achieving high purity on a large scale. Process modeling software, such as Dynochem, can be used to simulate and optimize parameters like mixing, heat transfer, and crystallization to prevent issues during scale-up and ensure consistent product quality. scale-up.com

Table 3: Process Optimization Strategies

| Strategy | Parameter to Optimize | Desired Outcome |

| Catalyst Selection | Type and loading of catalyst | Higher yield, improved selectivity, lower cost google.comacs.org |

| Thermal Management | Reaction temperature and heating/cooling rates | Minimized impurity formation, enhanced safety google.com |

| Solvent System | Solvent type and volume | Increased throughput, reduced waste, easier purification acs.org |

| Process Design | Number of isolated steps | Reduced cycle time, lower material and solvent consumption acs.org |

| Purification | Crystallization conditions, filtration | High product purity, efficient isolation, consistent physical form scale-up.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chlorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Reactions with Alcohols and Phenols (O-Acylation)

4-Bromo-3-chlorobenzoyl chloride readily reacts with alcohols and phenols in a process known as O-acylation to form the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. ucalgary.ca The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon. youtube.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which neutralizes the hydrogen chloride (HCl) byproduct formed during the reaction. youtube.com

Phenols, being bidentate nucleophiles, can undergo acylation on either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation). ucalgary.ca O-acylation is a nucleophilic acyl substitution that typically occurs under kinetic control, often promoted by a base that increases the nucleophilicity of the phenol through deprotonation. ucalgary.ca In contrast, C-acylation is a Friedel-Crafts reaction that is favored under thermodynamic control, usually requiring a Lewis acid catalyst. ucalgary.ca

Table 1: Examples of O-Acylation Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| General Alcohol (R-OH) | 4-Bromo-3-chlorobenzoate ester | Presence of a weak base (e.g., pyridine) to scavenge HCl. youtube.com |

Reactions with Amines and Amides (N-Acylation/Amidation)

The reaction of this compound with primary or secondary amines leads to the formation of amides, a process referred to as N-acylation or amidation. sphinxsai.com Similar to O-acylation, this is a nucleophilic acyl substitution where the nitrogen atom of the amine serves as the nucleophile. libretexts.org These reactions are generally rapid and high-yielding. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the HCl generated. sphinxsai.com Alternatively, an external non-nucleophilic base like pyridine or triethylamine (B128534) can be used. sphinxsai.com

Research has demonstrated the synthesis of various N-aryl amides using similar acyl chlorides, highlighting the broad applicability of this reaction. sphinxsai.com For instance, the synthesis of N-(4-bromo-3-methylbenzoyl) derivatives has been reported on a solid phase resin, showcasing a parallel reactivity pattern. epo.orggoogle.com

Reactions with Organometallic Reagents (e.g., Organomanganese Compounds)

Organometallic reagents, such as organomanganese compounds, can react with this compound to form ketones. This transformation is a powerful carbon-carbon bond-forming reaction. rsc.orgresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the carbanionic component of the organometallic reagent attacks the electrophilic carbonyl carbon. masterorganicchemistry.com

Studies on the closely related 4-chlorobenzoyl chloride have shown that it undergoes smooth acylation with various functionalized aromatic organomanganese reagents to generate ketone derivatives in good yields. rsc.org For example, the reaction of (4-(trifluoromethoxy)phenyl)manganese(II) chloride with 4-chlorobenzoyl chloride produces (4-chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone. rsc.org This indicates that this compound would react similarly, providing a route to highly functionalized diaryl ketones. These reactions are chemoselective and can be performed under mild conditions. researchgate.net

Table 2: Nucleophilic Acyl Substitution Reactions of this compound Analogs

| Nucleophile Type | Example Nucleophile | Reagent | Product Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| Organomanganese | (4-(trifluoromethoxy)phenyl)manganese(II) chloride | 4-Chlorobenzoyl chloride | Diaryl Ketone | 69-91% | rsc.org |

| Organomanganese | Thiophen-3-ylmanganese(II) chloride | 4-Chlorobenzoyl chloride | Heterocyclic Ketone | 65-90% | rsc.org |

Electrophilic Aromatic Substitution Reactions

This compound can also function as an electrophile in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic rings. byjus.comnih.gov

Friedel-Crafts Acylation with Aromatic Substrates

In a Friedel-Crafts acylation, this compound is used to introduce the 4-bromo-3-chlorobenzoyl group onto an aromatic substrate, yielding a diaryl ketone. byjus.comresearchgate.net The reaction mechanism begins with the activation of the acyl chloride by a Lewis acid catalyst. masterorganicchemistry.com This generates a highly electrophilic species, the acylium ion, which is stabilized by resonance. byjus.comyoutube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion in the rate-determining step, which temporarily disrupts its aromaticity. masterorganicchemistry.com Finally, deprotonation of the resulting intermediate restores aromaticity and regenerates the catalyst, yielding the final ketone product. byjus.com An advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents multiple acylations from occurring. nih.gov

A patented process describes the Friedel-Crafts acylation of phenetole (B1680304) with the isomeric 5-bromo-2-chlorobenzoyl chloride, demonstrating the feasibility of this transformation with bromochlorobenzoyl chlorides. google.com

Catalyst Systems and Reaction Conditions for Friedel-Crafts Type Transformations

The success of Friedel-Crafts acylation hinges on the appropriate choice of catalyst and reaction conditions. google.com

Catalyst Systems : The most common catalysts are strong Lewis acids. nih.gov Aluminum trichloride (B1173362) (AlCl₃) is frequently used, but other options include ferric chloride (FeCl₃), stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and various metal triflates like scandium(III) triflate. nih.govresearchgate.netgoogle.comresearchgate.net In line with green chemistry principles, solid acid catalysts such as sulfated zirconia are also being employed to replace traditional homogeneous catalysts. rsc.org Supported catalysts, like AlCl₃ on silica (B1680970) gel, have also been shown to be effective. google.com

Reaction Conditions : Friedel-Crafts acylations are typically carried out in inert organic solvents such as halogenated hydrocarbons (e.g., dichloromethane), nitrobenzene, or carbon disulfide. google.com The reaction temperature is not highly critical and is generally maintained between 0°C and 100°C. google.com The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates and the specific conditions employed. google.com

Table 3: Friedel-Crafts Acylation using a this compound Isomer

| Acylating Agent | Aromatic Substrate | Catalyst System | Product | Reference |

|---|

Regioselectivity and Steric Effects in Acylation Reactions

Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones, where an arene reacts with an acyl chloride in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.govrsc.org The regioselectivity of this reaction with substituted benzoyl chlorides is influenced by both electronic and steric factors. In the case of this compound, the electrophilicity of the acyl carbon is enhanced by the electron-withdrawing nature of the halogen substituents on the aromatic ring.

Theoretical studies on the Friedel-Crafts benzoylation of various aromatic compounds have shown that the relative reactivity and regioselectivity can be predicted using density functional theory (DFT) calculations, specifically by analyzing global and local nucleophilicity indices (Parr functions). imist.ma For substituted benzoyl chlorides, the position of the substituent influences the initial reaction rate. For instance, an ortho-chloro substituent can lead to a higher initial rate compared to a para-chloro substituent, despite the stronger inductive effect of the ortho-substituent. iitm.ac.in This suggests that steric hindrance can play a significant role in the reaction mechanism. iitm.ac.in

While specific studies on the regioselectivity of Friedel-Crafts acylation using this compound are not extensively documented in the reviewed literature, general principles suggest that the substitution pattern on the reacting arene will dictate the position of acylation. Steric hindrance from the ortho-chloro group in the benzoyl chloride itself is also a factor to consider, potentially influencing the approach of the aromatic substrate.

A practical example of the acylation reactivity of this compound is its use in the synthesis of 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one. In this multi-step synthesis, this compound reacts with hydrazine (B178648) hydrate (B1144303) to form an intermediate hydrazone, which is then cyclized to the pyridazinone structure. evitachem.com This reaction highlights the utility of the acyl chloride functionality for introducing the substituted benzoyl group into a heterocyclic system.

Table 1: Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions

| Acylating Agent | Reacting Arene/Nucleophile | Catalyst/Conditions | Product(s) | Observations | Reference(s) |

| This compound | Hydrazine hydrate | Reflux | 6-(3-Bromo-4-chlorophenyl)pyridazin-3(2H)-one (after cyclization) | Demonstrates the reactivity of the acyl chloride group for amide bond formation. | evitachem.com |

| Substituted benzoyl chlorides | Toluene (B28343) | Mixed Lewis Acids | Substituted benzophenones | Kinetic evidence shows failure of the Hammett relationship in some cases. | acs.org |

| Substituted benzoyl chlorides | 1,2-dimethoxybenzene | H-Y zeolite | 3,4-dimethoxybenzophenone | The position of the substituent on the benzoyl chloride influences the reaction rate. | iitm.ac.in |

| Benzoyl chlorides | Cyclohexane (B81311) | Ni(I)/TBADT, light | Acylated cyclohexane derivatives | Photocatalytic C(sp3)−H acylation under mild conditions. | nih.gov |

This table presents data for related substituted benzoyl chlorides to infer the potential reactivity of this compound.

Halogen Exchange Reactions and Cross-Coupling Studies

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective halogen exchange and cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions.

Halogen exchange reactions, where one halogen is replaced by another, can be facilitated by various reagents and catalysts. For instance, trifluoromethyl-benzoyl chlorides can be prepared from trichloromethyl-benzoyl chlorides via halogen exchange with hydrogen fluoride (B91410) in the presence of a halogen transfer catalyst. google.com While specific studies on the halogen exchange of this compound are not detailed, it is plausible that under specific conditions, selective exchange of either the bromine or chlorine atom could be achieved.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base is a common strategy for the synthesis of biaryls. mdpi.com In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds could allow for selective cross-coupling. Typically, the C-Br bond would be expected to react preferentially.

Studies on the palladium-catalyzed cross-coupling of aromatic boronic acids with benzoyl chlorides have been reported for the synthesis of substituted benzophenones, which are valuable intermediates in the synthesis of pharmaceuticals like fenofibrate (B1672516). acs.org These reactions can be performed in aqueous media using specialized phosphinoferrocene (B6310582) amidosulfonate ligands. acs.org The choice of reaction partners can influence the yield, as seen in the synthesis of a key intermediate for fenofibrate where coupling 4-chlorobenzoyl chloride with 4-fluorophenylboronic acid gave a better yield than the reverse combination. acs.org

While direct experimental data for the cross-coupling of this compound is not extensively available in the reviewed literature, the principles of palladium-catalyzed reactions suggest that it would be a viable substrate. The expected selectivity would favor reaction at the more labile C-Br bond, allowing for the introduction of a new substituent at the 4-position.

Table 2: Cross-Coupling Reactions of Halogenated Aromatic Compounds

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Observations | Reference(s) |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄/K₃PO₄, 90 °C | Monosubstituted and bisubstituted products | Suzuki coupling occurs at the bromine positions. | nih.gov |

| Arylboronic acids | α-bromoacetates | Pd(dba)₂/tri(o-tolyl)phosphine, KF, phase transfer catalyst | Arylacetic acid esters | Effective for sterically demanding substrates. | nih.gov |

| 4-Chlorobenzoyl chloride | 4-Fluorophenylboronic acid | Pd(II) complex with phosphinoferrocene amidosulfonate ligand | 4-Chloro-4'-fluorobenzophenone | Demonstrates cross-coupling of a substituted benzoyl chloride. | acs.org |

| 3,6-Dichloropyridazine | Substituted phenylpiperazine | Ethanol, reflux | 6-(Substituted phenylpiperazin-1-yl)-3-chloropyridazine | Nucleophilic aromatic substitution. | unich.it |

This table includes examples of cross-coupling reactions with related halogenated compounds to illustrate the potential of this compound in such transformations.

Investigations into Reaction Mechanism and Kinetic Profiles

The mechanisms of reactions involving benzoyl chlorides are of significant interest in physical organic chemistry. For Friedel-Crafts acylation, the reaction is understood to proceed via the formation of an acylium ion intermediate generated from the reaction of the acyl chloride with a Lewis acid. sigmaaldrich.com Kinetic studies of the Friedel-Crafts reaction of benzoyl chloride with toluene have been conducted to understand the activity of mixed catalysts. acs.org Furthermore, kinetic analysis of the aluminum chloride-catalyzed reaction of various substituted benzoyl chlorides with benzene (B151609) derivatives has provided insights into the behavior of the benzoylating complex. researchgate.net

The acylation of neutral phosphoramidates with substituted benzoyl chlorides has been studied kinetically, revealing a Hammett ρ-value of 1.8 in pyridine, which is consistent with a bimolecular substitution reaction involving nucleophilic attack by the nitrogen atom on the carbonyl carbon. rsc.org

Nucleophilic aromatic substitution (SNAAr) is another important reaction pathway for halogenated aromatic compounds. mdpi.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the halide. libretexts.org The presence of electron-withdrawing groups on the aromatic ring, such as the acyl chloride group and the other halogen, would activate the ring of this compound towards nucleophilic attack. Mechanistic studies of the 4-chlorobenzoyl-CoA dehalogenase enzyme have shown a specialized mode of catalysis involving the displacement of the chloride ion by an active site carboxylate. acs.org

While specific kinetic and mechanistic studies on this compound are not widely reported, the general principles derived from studies of related substituted benzoyl chlorides provide a framework for understanding its reactivity. The interplay of the inductive and resonance effects of the bromo and chloro substituents, along with the powerful electron-withdrawing nature of the acyl chloride group, would be key determinants of the reaction rates and mechanisms.

Applications of 4 Bromo 3 Chlorobenzoyl Chloride As a Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical and Biologically Active Intermediates

The functional group array of 4-bromo-3-chlorobenzoyl chloride makes it an important starting material for the synthesis of various pharmaceutical intermediates and biologically active compounds. The acyl chloride group readily participates in acylation reactions, while the halogen substituents can be utilized in cross-coupling reactions or serve to modulate the electronic and lipophilic properties of the final molecule.

Substituted benzophenones are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities. This compound and its related analogues are key precursors in the synthesis of these scaffolds, primarily through Friedel-Crafts acylation reactions. oregonstate.eduoregonstate.edu In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a diaryl ketone.

For instance, benzophenones bearing different halogen substitutions have been synthesized and investigated for their potential as allosteric modulators of the human Kv11.1 (hERG) channel, a target of interest in cardiac safety studies. sci-hub.se The synthesis often involves the acylation of a substituted phenol (B47542), followed by further modifications. sci-hub.se The general scheme involves reacting a benzoyl chloride derivative with a suitable aromatic partner. The resulting benzophenone (B1666685) can then be further functionalized. For example, 4-bromobenzoyl chloride has been used to synthesize 4-bromo-3'-chlorobenzophenone (B1272327) via a palladium-catalyzed reaction with 3-chlorophenylboronic acid. chemicalbook.com Similarly, reactions with organomanganese reagents have been employed to create functionalized ketone derivatives. rsc.org

Table 1: Examples of Substituted Benzophenone Synthesis

| Precursor 1 | Precursor 2 | Product | Reaction Type |

|---|---|---|---|

| 4-Bromobenzoyl chloride | 3-Chlorophenylboronic acid | 4-Bromo-3'-chlorobenzophenone | Suzuki Coupling chemicalbook.com |

| 4-Chlorobenzoyl chloride | Anisole | 4-Chloro-4'-methoxybenzophenone | Friedel-Crafts Acylation oregonstate.edu |

| 4-Chlorobenzoyl chloride | Toluene (B28343) | 4-Chloro-4'-methylbenzophenone | Friedel-Crafts Acylation oregonstate.edu |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to interact with biological targets. This compound serves as a crucial starting material for building these complex ring systems.

Oxazoles: These five-membered heterocyclic compounds are present in numerous biologically active molecules. The synthesis of oxazoles can be achieved using this compound. One direct application involves the reaction with 2-aminoacetophenone (B1585202) derivatives to form 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole. vulcanchem.com Generally, benzoyl chlorides are versatile reagents for synthesizing various substituted oxazoles. researchgate.net For example, 4-chlorobenzoyl chloride can react with an isocyanide in the presence of a base to form a 2-(4-chlorophenyl)-oxazole derivative.

Benzothiazinones: This class of compounds has been investigated for its potent biological activities, including as antitubercular agents. nih.gov 4-Bromobenzoyl chloride has been used in the synthesis of 1,4-benzothiazine derivatives. researchgate.net The synthesis involves the reaction of the acyl chloride with a sulfur-containing intermediate, followed by cyclization to form the benzothiazinone core. researchgate.net Modifications of the benzothiazinone scaffold, including the introduction of different substituents, have been explored to optimize activity against drug-resistant Mycobacterium tuberculosis. nih.govresearchgate.net

Purine (B94841) Derivatives: Purines are fundamental components of nucleic acids and play a central role in numerous biological processes, making them a key scaffold in drug discovery. nih.gov Halogenated benzoyl chlorides are utilized in the synthesis of modified purine nucleosides. For example, 4-chlorobenzoyl is used as a protecting group and a structural component in the synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides, which have shown potential as antiviral agents. google.com The synthesis of purine derivatives often involves multiple steps, including the construction of the heterocyclic core followed by functionalization, where acyl chlorides can be used for N-acylation. nih.govresearchgate.net

The reactivity of this compound is instrumental in building intricate molecular architectures. A notable example is its use in the synthesis of a complex, caged polycyclic imide, specifically 3‐[(4‐bromo‐3‐chlorobenzoyl) amino]-3‐azahexacyclo[7.6.0.01,5.05,12.06,10.011,15]pentadeca‐7,13‐diene‐2,4‐dione. tdx.cat This demonstrates the compound's utility in creating highly rigid and sterically demanding structures through acylation of complex amine precursors. Furthermore, related acyl chlorides are employed in the synthesis of other polycyclic systems, such as pyrano[2,3-c]pyrazol-4-(1H)-ones, through acylation of pyrazolinones followed by intramolecular cyclization. dntb.gov.ua

Building Block for Agrochemical Active Ingredients

In the field of agrochemicals, the development of new pesticides and herbicides with improved efficacy and environmental profiles is crucial. Halogenated aromatic compounds are common motifs in active agrochemical ingredients. Intermediates like 4-chlorobenzoyl chloride and the related 4-bromobenzyl chloride are recognized as important building blocks in the synthesis of these products. chemicalbook.comchemicalbook.comanshulchemicals.com These intermediates are used to introduce the substituted benzoyl moiety into larger molecules, which is a key step in the synthesis of certain classes of herbicides and fungicides. dokumen.pubepo.org The presence of halogens can enhance the biological activity and metabolic stability of the final agrochemical product.

Intermediate in the Synthesis of Dyes and Pigments

The dye and pigment industry relies on versatile chemical intermediates to create a vast spectrum of colors for use in textiles, plastics, and coatings. Benzoyl chloride derivatives are important in this context. Specifically, intermediates like ortho-chlorobenzoyl chloride are used in the production of azo dyes. srinnovationsindia.com Furthermore, patents describe the use of aminobenzene derivatives acylated with 4-chlorobenzoyl chloride or 4-bromobenzoyl chloride as key intermediates in the synthesis of high-performance dioxazine pigments. google.com These pigments are known for their strong violet tints and excellent fastness properties. The synthesis typically involves the condensation of the acylated amine intermediate with a suitable partner like chloranil, followed by a cyclization reaction to form the final polycyclic pigment structure. google.comepa.gov

Development of Novel Reagents and Ligands through Derivatization

The derivatization of this compound leads to the creation of novel reagents and ligands with specialized applications in synthesis and catalysis. For example, the acylation of organometallic compounds, such as organomanganese reagents, with benzoyl chlorides produces functionalized ketones. rsc.org These ketones can then serve as versatile intermediates for further chemical transformations. The synthesis of complex heterocyclic and polycyclic systems, as discussed previously, also generates molecules that can act as ligands for metal catalysts, potentially enabling new chemical reactions or improving existing catalytic processes. dntb.gov.ua The benzophenone derivatives synthesized from this precursor have also been developed as specific ligands for biological targets like the hERG channel, demonstrating their role in creating sophisticated molecular probes and potential therapeutics. sci-hub.se

Synthesis and Functionalization of Derivatives and Analogs of 4 Bromo 3 Chlorobenzoyl Chloride

Modifications at the Acyl Chloride Functionality

The acyl chloride group of 4-bromo-3-chlorobenzoyl chloride is a versatile functional handle that readily undergoes nucleophilic acyl substitution, allowing for the synthesis of a wide array of derivatives. These reactions are fundamental in medicinal chemistry and materials science for the construction of more complex molecules.

Formation of Esters, Amides, and Thioamides

The reaction of this compound with various nucleophiles such as alcohols, amines, and thiols (or their synthetic equivalents) provides access to the corresponding esters, amides, and thioamides.

Esters: Esterification can be achieved by reacting this compound with phenols. acs.org For instance, visible-light-induced synthesis of O-aryl esters has been demonstrated through the cross-dehydrogenative coupling of aldehydes with phenols using bromotrichloromethane (B165885) (BrCCl3), where the in situ generated acyl bromide reacts with a phenolate (B1203915) anion to yield the ester. acs.org This method offers a transition-metal- and photocatalyst-free approach to ester synthesis. acs.org

Amides: Amide bond formation is a cornerstone of organic synthesis. The reaction of this compound with primary or secondary amines, often in the presence of a base to neutralize the HCl byproduct, yields the corresponding N-substituted benzamides. For example, the synthesis of various amides has been accomplished by reacting acyl chlorides with amines in solvents like Cyrene, a bio-based alternative to traditional solvents. rsc.org This method has been used to prepare compounds like 4-bromo-N-phenylbenzamide. rsc.org Another approach involves the reaction of 4-bromo-3-methoxyaniline (B105682) with acyl chlorides to produce meta-amido bromophenols, which have shown potential as antitubercular agents. jst.go.jp

Thioamides: Thioamides can be prepared from the corresponding amides by treatment with a thionating agent like Lawesson's reagent. Alternatively, they can be synthesized from nitriles. Aromatic primary thioamides have been synthesized by treating aromatic nitriles with sodium hydrogen sulfide (B99878) and magnesium chloride in dimethylformamide (DMF). researchgate.net Another route involves the reaction of an amine with an acyl chloride to form an amide, which is then converted to the thioamide. rsc.orgnih.gov For instance, 4-chlorobenzoylthiourea has been synthesized by reacting 4-chlorobenzoyl chloride with thiourea. uad.ac.id

Conversion to Ketones and Aldehydes

The acyl chloride functionality can be converted to ketones through Friedel-Crafts acylation or by reaction with organometallic reagents. Reduction of the acyl chloride provides access to the corresponding aldehyde.

Ketones: Friedel-Crafts acylation of aromatic compounds with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride, would yield the corresponding diaryl ketones. For example, 2-acetylthiophene (B1664040) has been shown to react with substituted benzotrichlorides to form diketones. arkat-usa.org Organomanganese reagents have also been used to synthesize ketones from acyl chlorides. rsc.org A patent describes the synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone from 5-bromo-2-chlorobenzoyl chloride and phenetole (B1680304). wipo.int

Aldehydes: The reduction of this compound to 4-bromo-3-chlorobenzaldehyde (B169199) can be achieved using various reducing agents. A common method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur). More modern methods might employ silane-based reducing agents. For instance, a solid-phase synthesis approach using a supported Weinreb amide has been developed for the parallel synthesis of aldehydes and ketones. cmu.edu

Modifications and Derivatization of the Aromatic Ring System

The aromatic ring of this compound derivatives can be further functionalized through various electrophilic and nucleophilic aromatic substitution reactions, as well as transition metal-catalyzed cross-coupling reactions.

Further Halogenation and Dehalogenation Studies

Further Halogenation: The introduction of additional halogen atoms onto the aromatic ring can be achieved through electrophilic halogenation. The directing effects of the existing bromo, chloro, and benzoyl groups will determine the position of the incoming electrophile. For instance, the bromination of N-(4-bromo-3-chlorophenyl)sydnone has been reported. researchgate.net Halogenation of 4-quinolones has also been studied, showing that both electron-donating and electron-withdrawing groups on the phenyl ring are tolerated. acs.org

Dehalogenation: Selective removal of one or both halogen atoms can be accomplished through methods like catalytic hydrogenation or electrochemical reduction. rsc.orgresearchgate.net Reductive dehalogenation of aryl bromides and chlorides can be achieved using catalytic hydrogenation, with bromides being reduced more readily than chlorides. researchgate.net This selectivity allows for the removal of the bromo group while retaining the chloro group, or vice versa under different conditions. Electrochemical methods have also been shown to be effective for selective dehalogenation. rsc.org

Introduction of Other Functionalities (e.g., Alkyl, Methoxy (B1213986), Trifluoromethyl)

Alkyl Groups: Alkyl groups can be introduced onto the aromatic ring via Friedel-Crafts alkylation. However, this reaction is often prone to polysubstitution and rearrangement. A more controlled method involves the use of cross-coupling reactions, such as the Suzuki or Negishi coupling, between a halogenated derivative and an appropriate organometallic reagent.

Methoxy Groups: A methoxy group can be introduced by nucleophilic aromatic substitution of one of the halogen atoms, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.org For example, the synthesis of methoxy-activated indoles often involves the introduction of a methoxy group onto the aromatic ring. chim.it A method for introducing a methoxy group to an aromatic ring involves chlorination followed by nucleophilic substitution of the chlorine with a methoxide (B1231860) anion, a reaction that can be facilitated by the formation of a chromium tricarbonyl complex. clockss.org

Trifluoromethyl Groups: The trifluoromethyl group is an important substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. wikipedia.orgmdpi.com Introduction of a trifluoromethyl group can be achieved through various methods, including the use of electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents. conicet.gov.ar Trifluoromethanesulfonyl chloride can also be used to introduce a trifluoromethyl group onto aromatic and heteroaromatic systems using a photoredox catalyst. wikipedia.org

Design and Synthesis of Chemically Modified Analogs for Probing Structure-Reactivity Relationships

By systematically modifying the structure of this compound, a library of analogs can be synthesized to probe structure-reactivity relationships. These studies are crucial for understanding how changes in the electronic and steric properties of the molecule affect its chemical reactivity and biological activity.

For example, a series of meta-amido bromophenols were synthesized and evaluated as antitubercular agents. jst.go.jp The study involved modifications at the bromophenol moiety, the amide linker, and the phenyl group to establish structure-activity relationships. jst.go.jp Similarly, the synthesis and pharmacological screening of benzol diamides of ethylenediamine (B42938) and piperazine (B1678402) have been reported, where nuclear halogenation and alkoxylation were explored to enhance local anesthetic activity. oregonstate.edu The synthesis of various substituted acyl chlorides and their interaction with 1-amino-4-hydroxy-9,10-anthraquinone has been studied to develop sensory detection methods. researchgate.net These examples highlight how the synthesis of a diverse set of analogs based on the this compound scaffold can provide valuable insights into the factors governing their chemical and biological properties.

Table of Synthesized Derivatives and Their Potential Applications

| Derivative Class | Synthetic Method | Potential Application | References |

| Esters | Reaction with phenols | Organic synthesis intermediate | acs.org |

| Amides | Reaction with amines | Pharmaceutical intermediate, Antitubercular agents | rsc.orgjst.go.jp |

| Thioamides | Thionation of amides, Reaction of nitriles | Organic synthesis intermediate | researchgate.netrsc.orgnih.govuad.ac.id |

| Ketones | Friedel-Crafts acylation, Reaction with organometallics | Organic synthesis intermediate | arkat-usa.orgrsc.orgwipo.int |

| Aldehydes | Reduction of acyl chloride | Organic synthesis intermediate | cmu.edu |

| Further Halogenated Analogs | Electrophilic halogenation | Chemical probes | researchgate.netacs.org |

| Dehalogenated Analogs | Catalytic hydrogenation, Electrochemical reduction | Organic synthesis intermediate | rsc.orgresearchgate.net |

| Methoxy-substituted Analogs | Nucleophilic aromatic substitution | Pharmaceutical intermediate | libretexts.orgchim.itclockss.org |

| Trifluoromethyl-substituted Analogs | Reaction with trifluoromethylating reagents | Medicinal chemistry building block | wikipedia.orgmdpi.comconicet.gov.ar |

Advanced Characterization and Analytical Techniques for 4 Bromo 3 Chlorobenzoyl Chloride and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in the characterization of 4-Bromo-3-chlorobenzoyl chloride and its derivatives, providing detailed insights into their molecular architecture and chemical properties.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR including COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural details of this compound derivatives.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the halogen and carbonyl groups. For example, in cis-N-(4-Bromo-3-chlorobenzyl)-3-(p-tolyl)cyclobutan-1-amine, the aromatic protons of the 4-bromo-3-chlorobenzyl group appear as a doublet at δ 7.55 (J = 8.2 Hz), a doublet at δ 7.46 (J = 2.0 Hz), and a multiplet between δ 7.18 – 7.04. nih.gov The exact chemical shifts and coupling constants are diagnostic of the substitution pattern on the aromatic ring.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. In substituted benzoyl chlorides, the carbonyl carbon is typically observed at a characteristic downfield chemical shift. The carbons in the aromatic ring show distinct signals influenced by the bromo and chloro substituents. For instance, in a series of N-acylated piperazine (B1678402) derivatives with substituted benzoyl moieties, the chemical shifts of the aromatic carbons were found to be influenced by the nature and position of the substituents. rsc.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) helps identify proton-proton couplings, confirming the relative positions of protons on the aromatic ring of this compound derivatives. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the aromatic ring and the carbonyl group, as well as with other substituents. These techniques were instrumental in determining the structure of novel 1,2-dibenzoylthiosemicarbazide compounds formed from the reaction of thiosemicarbazide (B42300) with benzoyl chloride. researchgate.net

A study on N,N'-substituted piperazines utilized dynamic NMR experiments to investigate the conformational behavior, including the rotation of the amide bond and ring inversion. rsc.org Such detailed structural and dynamic information is crucial for understanding the properties and reactivity of these molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group. This band typically appears at a high frequency, generally in the range of 1750-1815 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. uobabylon.edu.iq

In a study of various substituted benzoyl chlorides, the carbonyl band was observed to occur as a well-defined doublet in many cases, which was attributed to intramolecular vibrations. cdnsciencepub.com The position of the carbonyl absorption can be influenced by the nature and position of other substituents on the benzene (B151609) ring. For instance, conjugation can shift the C=O stretching frequency to lower wavenumbers. uobabylon.edu.iq

Other characteristic absorption bands include those for C-Cl and C-Br stretching, although these are typically weaker and appear in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. cdnsciencepub.com The NIST WebBook provides reference IR spectra for related compounds like 4-bromobenzoyl chloride, which can serve as a useful comparison. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will be accompanied by characteristic isotopic peaks (M+2, M+4, etc.) reflecting the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

Electron ionization (EI-MS) is commonly used and often leads to extensive fragmentation. The fragmentation patterns are diagnostic of the structure. For benzoyl chloride derivatives, common fragmentation pathways include the loss of the chlorine radical from the acyl group to form the acylium ion, which is often the base peak. Subsequent fragmentation may involve the loss of carbon monoxide.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. For instance, in the analysis of 1-(4-Bromobenzyl)-3-hydroxy-2-methylpyridine-4(1H)-thione, HRMS was used to confirm the calculated mass of the molecular ion. rsc.org

Derivatization with reagents like benzoyl chloride is a common strategy in mass spectrometry-based analyses to improve the chromatographic and mass spectrometric properties of analytes. nih.govnih.govchromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. In aromatic compounds like this compound, the principal electronic transitions are π → π* and n → π*.

The benzoyl chloride moiety itself is a chromophore. The UV spectra of substituted benzoyl chlorides are influenced by the substituents on the aromatic ring. cdnsciencepub.com Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can have a more complex effect. The main absorption band in benzoyl chlorides, often referred to as the B-band, is associated with resonance interactions between the carbonyl group and the benzene ring. cdnsciencepub.com

For example, the UV-Vis absorption spectrum of 4-(phenylazo)benzoyl chloride shows characteristic absorption bands related to the electronic transitions within the azobenzene (B91143) and benzoyl chloride moieties. researchgate.net The choice of solvent can also influence the position and intensity of the absorption bands. Common solvents for UV-Vis spectroscopy and their cutoff wavelengths are well-documented. uobabylon.edu.iq

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and conformation. For this compound and its derivatives, single-crystal X-ray diffraction can unambiguously confirm the molecular structure and reveal details about intermolecular interactions in the crystal lattice.

These studies demonstrate how X-ray diffraction can elucidate the conformation of the molecule, which is often non-planar. For instance, in some benzoyl derivatives, the benzoyl group may be twisted out of the plane of the naphthalene (B1677914) ring. scispace.com Intermolecular interactions such as hydrogen bonds and halogen-halogen contacts, which stabilize the crystal packing, can also be identified and characterized. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The retention time is a characteristic property of a compound under specific chromatographic conditions. HPLC methods are frequently used in the analysis of products derived from benzoyl chloride. rsc.org Derivatization with benzoyl chloride is also a well-established method to enhance the detection of various analytes, including neurotransmitters and metabolites, by HPLC coupled with mass spectrometry or UV detection. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. While benzoyl chlorides can be analyzed by GC-MS, their reactivity can sometimes pose challenges. mdpi.com For instance, the low boiling point and potential for degradation during analysis require careful method development. mdpi.com Headspace GC-MS methods have been developed for the analysis of related compounds like benzyl (B1604629) chloride in various matrices. mdpi.com

The following table summarizes the chromatographic techniques and their applications in the analysis of this compound and its derivatives.

| Chromatographic Technique | Application | Key Parameters |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment | Retention factor (Rf) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of derivatives | Retention time (tR) rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, impurity profiling | Retention time, mass spectrum mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared against the theoretically calculated values based on the expected molecular formula. For this compound and its derivatives, elemental analysis serves as a crucial checkpoint to confirm that the desired atoms have been incorporated in the correct ratios, thus validating the success of a synthesis.

The theoretical elemental composition of this compound (C7H3BrCl2O) is calculated from its molecular weight (253.91 g/mol ) and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 33.11 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.19 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.47 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 27.92 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.30 |

| Total | | | | 253.90 | 100.00 |

In practice, the synthesized compound would be analyzed, and the experimental percentages of C, H, N, S, and halogens are determined. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered evidence of the compound's purity and correct composition.

Research Findings on Derivatives

While specific elemental analysis data for the parent compound, this compound, is not extensively published in research literature, the analysis of its derivatives is a common practice for structural confirmation. For instance, in the synthesis of amide derivatives, elemental analysis is routinely used to confirm the successful coupling of the benzoyl chloride with an amine.

An example can be seen in the synthesis of N-(Benzothiazol-2-yl)-3-chlorobenzamide, a related benzoyl chloride derivative. amazonaws.com The researchers reported the following elemental analysis data to confirm the structure of the synthesized compound.

Elemental Analysis Data for N-(Benzothiazol-2-yl)-3-chlorobenzamide (C14H11ClN2O2S) amazonaws.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 54.81 | 54.79 |

| H | 3.61 | 3.58 |

| N | 9.13 | 9.10 |

| S | 10.45 | 10.39 |

Similarly, in the synthesis of thymidine (B127349) derivatives, where various acyl chlorides are used, elemental analysis is a key characterization step. For a derivative synthesized using 2-chlorobenzoyl chloride, the following data was reported to validate the final product. medipol.edu.tr

Elemental Analysis Data for 5´-O-(2-Chlorobenzoyl)thymidine (C17H17ClN2O6) medipol.edu.tr

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 53.91 | 50.65 |

These examples underscore the importance of elemental analysis in the characterization of novel compounds derived from this compound. The technique provides a quantitative measure of the elemental composition, offering a high degree of confidence in the assigned structure.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 Chlorobenzoyl Chloride

Molecular Structure and Conformation Analysis using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For 4-bromo-3-chlorobenzoyl chloride, the core structure consists of a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a benzoyl chloride group.

The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the phenyl ring to the carbonyl carbon of the acyl chloride group. Theoretical studies on similar benzoyl derivatives, such as N-benzyl-N-methylcarbamoyl chlorides, have utilized DFT calculations at levels like B3LYP/6-31+G(d) to explore rotational barriers and identify stable rotamers. udayton.edu For this compound, two principal planar conformations are expected: a syn and an anti conformation, where the C=O bond is eclipsed or staggered relative to the C-Cl bond at position 3 of the benzene ring.

The benzoyl chloride molecule itself has been shown to have a planar structure, belonging to the C_s point group, which allows for the overlap of p-orbitals in the ring with those of the carbonyl carbon. acs.org The presence of bulky halogen substituents (Br and Cl) on the ring in this compound would influence the rotational energy barrier. Calculations would likely predict that the planar or near-planar conformations are the most stable, minimizing steric hindrance while maximizing electronic conjugation. A full conformational analysis would involve a potential energy surface scan, rotating the dihedral angle between the phenyl ring and the acyl chloride group to map out energy minima and transition states.

Table 1: Illustrative Calculated Structural Parameters for Halogenated Benzoyl Chlorides (Note: Data is representative, based on typical DFT calculations for analogous structures, and not from a direct study of this compound.)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=O | 1.18 - 1.20 |

| Bond Length | C-C(O) | 1.48 - 1.50 |

| Bond Length | C(O)-Cl | 1.78 - 1.81 |

| Bond Length | C-Br (aromatic) | 1.89 - 1.91 |

| Bond Length | C-Cl (aromatic) | 1.73 - 1.75 |

| Dihedral Angle | C-C-C(O)-Cl | ~0° or ~180° (for planar conformers) |

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the electronic properties are heavily influenced by the electron-withdrawing nature of the two halogen atoms and the acyl chloride group.

Computational methods like DFT can be used to calculate the energies and visualize the spatial distribution of these frontier orbitals. researchgate.net

HOMO (Highest Occupied Molecular Orbital): In substituted benzenes, the HOMO is typically a π-orbital associated with the aromatic ring. For this molecule, the HOMO would be expected to be delocalized over the phenyl ring, with some contribution from the p-orbitals of the bromine and chlorine atoms.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the key to understanding the molecule's reactivity towards nucleophiles. The acyl chloride group contains a highly electrophilic carbonyl carbon. Therefore, the LUMO is expected to be predominantly localized on the π* antibonding orbital of the C=O group and the σ* antibonding orbital of the C-Cl bond of the acyl chloride. cureffi.org

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of three electron-withdrawing groups (Br, Cl, and -COCl) would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The significant electrophilicity of the carbonyl carbon, predicted by the LUMO's localization, makes it the primary site for nucleophilic attack. FMO theory helps explain why reactions such as hydrolysis, alcoholysis, and aminolysis readily occur at the acyl chloride functional group. cureffi.org

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. By calculating the harmonic vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated, which is invaluable for assigning experimental bands. researchgate.net

For this compound, key vibrational modes would include:

C=O Stretch: A very strong and characteristic absorption, typically calculated to be in the range of 1750-1800 cm⁻¹.

C-Cl (acyl) Stretch: A strong band expected in the lower frequency region.

Aromatic C-C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl (aromatic) Stretches: These would appear at lower wavenumbers, with the C-Br stretch at a lower frequency than the C-Cl stretch.

Theoretical studies on related molecules, like S-phenyl o-chlorothiobenzoate, have demonstrated that HF/3-21G(d,p) level calculations can provide a good correlation with experimental FT-IR data after appropriate scaling. researchgate.net Similarly, DFT methods are widely used to simulate IR and Raman spectra for halogenated aromatic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.comresearchgate.net Such calculations for this compound would predict the ¹H and ¹³C chemical shifts, aiding in the complete spectral assignment and structural confirmation. The calculations would account for the electronic environment of each nucleus, which is heavily influenced by the inductive and resonance effects of the halogen and acyl chloride substituents.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative values based on calculations for analogous compounds and are not from a direct study.)

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹, scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1750 - 1800 | Strong |

| Aromatic Ring (C=C) Stretch | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium |

| C-Cl (aromatic) Stretch | 680 - 800 | Medium |

| C-Cl (acyl) Stretch | 850 - 950 | Strong |

Reaction Pathway and Transition State Modeling for Mechanistic Elucidation

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface for a chemical reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing deep mechanistic insight. rsc.org

For this compound, a primary reaction of interest is nucleophilic acyl substitution. Theoretical modeling of its reaction with a nucleophile (e.g., water, an amine) would involve:

Geometry Optimization: Calculating the optimized structures of the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting the reactants to the intermediate (e.g., the tetrahedral intermediate in a nucleophilic acyl substitution). This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.

Frequency Analysis: Performing a vibrational frequency calculation to confirm that the located transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the correct pathway has been identified.

Studies on the solvolysis of p-substituted benzoyl chlorides have used ab initio calculations to determine heterolytic bond dissociation energies, correlating these theoretical values with experimental reaction rates to support proposed S_N1-like mechanisms in weakly nucleophilic solvents. nih.gov Similar computational approaches for this compound would allow for a detailed understanding of its reactivity profile under various conditions and with different nucleophiles. nih.gov

Theoretical Insights into Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. researchgate.net For this compound, several types of non-covalent interactions are expected to be significant in determining its crystal packing.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring, as well as the chlorine of the acyl chloride, can act as halogen bond donors. The regions of positive electrostatic potential on the outer surface of the halogens (σ-holes) can interact favorably with nucleophilic sites, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C or C-Cl···O=C). acs.org Type I and Type II halogen-halogen interactions (e.g., Cl···Cl or Br···Cl) could also play a role. mdpi.com

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds involving the aromatic protons are possible and often contribute to the stability of the crystal lattice. acs.org

π-π Stacking: The aromatic rings can stack on top of each other, engaging in stabilizing π-π interactions. The substitution pattern and the orientation of the acyl chloride group will influence the geometry (e.g., parallel-displaced or T-shaped) of these interactions.